molecular formula C25H19ClN4O3S B2810815 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 922871-27-0

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2810815
CAS No.: 922871-27-0
M. Wt: 490.96
InChI Key: MXTONRWDVPALGA-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with a chlorine atom and a methyl group at positions 5 and 4, respectively. The amide linkage connects this core to a pyridin-2-ylmethyl group and a 3-(2,5-dioxopyrrolidin-1-yl)benzoyl moiety. The pyrrolidinedione ring introduces hydrogen-bonding capabilities, while the pyridinylmethyl group may enhance solubility or target-specific interactions.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-15-19(26)8-9-20-23(15)28-25(34-20)29(14-17-6-2-3-12-27-17)24(33)16-5-4-7-18(13-16)30-21(31)10-11-22(30)32/h2-9,12-13H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTONRWDVPALGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methyl groups: These substituents can be introduced via electrophilic aromatic substitution reactions.

    Formation of the pyrrolidinone moiety: This step may involve the reaction of a suitable amine with succinic anhydride.

    Coupling of the benzo[d]thiazole and pyrrolidinone units: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.

    Attachment of the pyridine ring: This final step may involve the use of a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

The compound N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activity. This article explores its applications in medicinal chemistry, particularly focusing on its role as an inhibitor in specific biological pathways, as well as its potential therapeutic uses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that benzo[d]thiazole derivatives can inhibit various cancer cell lines by interfering with cell proliferation and inducing apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on similar compounds demonstrated their efficacy in inhibiting the growth of breast cancer cells through the modulation of specific signaling pathways, such as the PI3K/Akt pathway. This suggests that the compound may have a similar mechanism of action, warranting further investigation into its anticancer potential.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Compounds containing thiazole rings have been reported to possess antibacterial and antifungal properties.

Case Study: Antibacterial Activity

A comparative study evaluated various thiazole derivatives against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that this compound could be explored for similar applications.

Inhibition of Enzymatic Activity

The compound is also being researched for its potential to inhibit specific enzymes involved in disease processes, such as kinases or proteases.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that certain benzo[d]thiazole derivatives can act as inhibitors of protein kinases, which play a crucial role in cancer progression and other diseases. The specific binding interactions and inhibition kinetics need further elucidation for this compound.

Research Opportunities

Given the promising preliminary data on the applications of this compound, future research should focus on:

  • In vivo studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structure-activity relationship (SAR) studies to optimize its biological activity.
  • Combination therapies with existing drugs to enhance efficacy against resistant strains or cancer cells.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares key features with several benzamide-based derivatives, particularly those containing heterocyclic systems. Below is a comparative analysis:

Compound Molecular Weight Key Substituents Biological Target/Activity Structural Distinctions
Target Compound ~510.96 g/mol Benzo[d]thiazole, 2,5-dioxopyrrolidin-1-yl, pyridin-2-ylmethyl Potential enzyme inhibition (PFOR-like targets?) Hybrid structure with dual amide linkages and extended π-system from benzo[d]thiazole
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () ~284.68 g/mol Thiazole, 2,4-difluorophenyl PFOR enzyme inhibition (antiparasitic activity) Simpler thiazole core; lacks pyrrolidinedione and pyridinylmethyl groups
2-[(5-Chloro-2-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]amino}pyridin-4-yl)amino]-N-methoxybenzamide () ~444.89 g/mol Pyrazole, chloropyridine, methoxybenzamide Unspecified (likely antimicrobial or kinase-targeted) Pyrazole substituent and methoxy group; no fused bicyclic systems
Nitazoxanide (Reference in ) ~307.29 g/mol Nitrothiazole, acetyloxybenzamide Broad-spectrum antiparasitic (PFOR inhibition) Nitro group enhances electrophilicity; smaller molecular footprint

Key Comparative Insights

  • Bioactivity : The target compound’s benzo[d]thiazole core and pyrrolidinedione moiety may enhance binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), analogous to nitazoxanide derivatives . However, its larger size and additional substituents could alter specificity or potency compared to simpler thiazole-based analogues.
  • Synthetic Complexity : Unlike the straightforward synthesis of N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (one-step amidation in pyridine ), the target compound likely requires multi-step synthesis to install the pyrrolidinedione and pyridinylmethyl groups, impacting scalability.
  • Physicochemical Properties : The pyrrolidinedione’s hydrogen-bonding capacity (C=O groups) may improve solubility relative to ’s methoxybenzamide but reduce membrane permeability compared to nitazoxanide’s nitro-thiazole system .
  • Substituent Effects : The pyridinylmethyl group could facilitate interactions with metal ions or aromatic residues in biological targets, a feature absent in ’s pyrazole-containing compound .

Research Findings and Challenges

  • Crystal Packing and Stability : highlights the role of hydrogen bonds (N–H⋯N, C–H⋯O/F) in stabilizing thiazole-based benzamides. The target compound’s pyrrolidinedione may form similar interactions, but its bulkier structure could lead to distinct crystal packing or reduced solubility .
  • Enzyme Inhibition : Nitazoxanide’s efficacy against anaerobic pathogens stems from its nitro group’s redox activity. The target compound lacks this group but may compensate with the electron-deficient benzo[d]thiazole and hydrogen-bonding pyrrolidinedione .
  • Gaps in Data: Limited published studies on the target compound’s specific activity, toxicity, or pharmacokinetics necessitate further experimental validation.

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzothiazole moiety, a pyridine ring, and a dioxopyrrolidine group. Its molecular formula is C19H15ClN4O2SC_{19}H_{15}ClN_{4}O_{2}S with a molecular weight of approximately 398.86 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes such as acetylcholinesterase (AChE).

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The benzothiazole and pyridine groups facilitate binding to receptor sites, influencing biochemical pathways involved in disease processes.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that the compound exhibited moderate to strong activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Anticancer Activity : In vitro studies showed that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound was evaluated for its inhibitory effects on AChE, showing significant inhibition compared to standard drugs used in Alzheimer's treatment .

Data Table of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialStaphylococcus aureusModerate activity
AntimicrobialEscherichia coliStrong activity
AnticancerBreast cancer cell linesGrowth inhibition
AnticancerLung cancer cell linesApoptosis induction
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition

Q & A

Q. What are the key synthetic steps and optimized reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Coupling of thiazole derivatives with benzamide precursors using coupling agents (e.g., DCC or EDC) to ensure efficient bond formation .
  • Heterocyclic integration : Stepwise assembly of the thiazole and pyrrolidine rings under controlled pH and temperature (e.g., reflux in DMF or DCM at 60–80°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for solubility and reaction efficiency . Yield optimization requires precise stoichiometry, inert atmospheres for oxygen-sensitive steps, and purification via column chromatography .

Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?

Critical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon backbone integrity .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
  • X-ray crystallography : To resolve 3D conformation and hydrogen-bonding patterns (e.g., centrosymmetrical dimers observed in related thiazole derivatives) .
  • Infrared (IR) spectroscopy : Identification of functional groups like amide C=O stretches (~1650 cm⁻¹) . Purity is monitored via TLC and HPLC .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be systematically addressed?

Discrepancies (e.g., varying IC₅₀ values in anticancer assays) may arise from:

  • Experimental variables : Differences in cell lines (e.g., HeLa vs. MCF-7), assay durations, or compound concentrations .
  • Metabolic interference : Serum proteins in culture media may alter bioavailability . Mitigation strategies:
  • Standardize protocols (e.g., MTT assay with 48-hour exposure) .
  • Include positive controls (e.g., doxorubicin) and replicate across multiple cell lines .

Q. What computational approaches predict target binding affinity and pharmacokinetics?

  • Molecular docking : To model interactions with targets like DNA topoisomerase II or kinase domains .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns simulations) .
  • QSAR modeling : Relate structural features (e.g., electron-withdrawing substituents on the thiazole ring) to activity trends . Tools like AutoDock Vina and Schrödinger Suite are commonly used .

Q. How does substituent variation on the thiazole and pyrrolidine rings modulate bioactivity?

Structure-activity relationship (SAR) insights:

  • Thiazole substitutions : Electron-withdrawing groups (e.g., -Cl at position 5) enhance DNA intercalation and cytotoxicity .
  • Pyrrolidine modifications : The 2,5-dioxopyrrolidine moiety improves solubility and metabolic stability compared to non-cyclic amides .
  • Pyridin-2-ylmethyl group : Enhances blood-brain barrier penetration in neuroactivity studies .

Q. What experimental designs are optimal for evaluating anticancer mechanisms?

  • In vitro assays :
  • Apoptosis detection : Annexin V/PI staining combined with caspase-3/7 activation assays .
  • Cell cycle analysis : Flow cytometry to identify G1/S or G2/M arrest .
    • Target validation : siRNA knockdown of suspected targets (e.g., topoisomerases) to confirm mechanism .
    • Dose-response profiling : Use a 5-point dilution series (1–100 μM) to calculate IC₅₀ values .

Q. What are the dominant degradation pathways under physiological conditions?

  • Hydrolysis : The amide bond is susceptible to enzymatic cleavage (e.g., by proteases) or acidic/basic conditions .
  • Oxidation : Thiazole sulfur atoms may oxidize to sulfoxides in the presence of ROS . Stability testing: Conduct accelerated degradation studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C .

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Cell-specific factors : Differences in efflux pumps (e.g., P-gp overexpression in resistant lines) or metabolic enzymes .
  • Assay interference : Redox-active compounds may skew MTT results; validate with ATP-based assays (e.g., CellTiter-Glo) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

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